REACTION_CXSMILES
|
[OH-].[NH4+:2].C[O:4][C:5](=O)[C:6]([C:8]1[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1)=[O:7]>O1CCCC1>[C:8]1([C:6](=[O:7])[C:5]([NH2:2])=[O:4])[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CN2CCCC3=CC=CC1=C23)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the cooling bath
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
CUSTOM
|
Details
|
the reaction with 20 mL of water
|
Type
|
FILTRATION
|
Details
|
filter the suspension
|
Type
|
WASH
|
Details
|
Wash the filter cake with 10 mL of water
|
Type
|
CUSTOM
|
Details
|
dry under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CN2CCCC3=CC=CC1=C23)C(C(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.403 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |